molecular formula C8H18N4O2S B11176973 N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Cat. No.: B11176973
M. Wt: 234.32 g/mol
InChI Key: CHQSTFHWHMDBCD-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a high-purity chemical reagent designed for research applications. This compound features a 1,3,5-triazine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its versatile biological activities and presence in pharmacologically active molecules . The molecular structure incorporates a methanesulfonamide group (-SO2NH2) and an isobutyl side chain, which can be critical for modulating properties like lipophilicity, polarity, and aqueous solubility, thereby fine-tuning its mechanism of action and interaction with biological targets . Compounds based on the 1,3,5-triazine scaffold are extensively investigated as potent enzyme inhibitors . Sulfonamide-containing 1,3,5-triazine derivatives, structurally related to this compound, have demonstrated notable inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, the 1,3,5-triazine motif is a common structural unit in many marketed drugs and is known for a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, making it a valuable template in drug discovery and development . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H18N4O2S

Molecular Weight

234.32 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C8H18N4O2S/c1-7(2)4-12-5-9-8(10-6-12)11-15(3,13)14/h7H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

CHQSTFHWHMDBCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CNC(=NC1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Triazine Core Construction

The 1,3,5-triazine ring is often assembled via cyclocondensation reactions. For example, guanidine derivatives may react with carbonyl compounds under acidic conditions to form the tetrahydrotriazine scaffold. In one protocol, a ketone intermediate undergoes reductive amination using sodium borohydride in tetrahydrofuran (THF)/water systems, achieving cyclization with 56% yield. Alternative methods employ aluminum isopropoxide in refluxing isopropyl alcohol, which enhances stereochemical control during ring closure.

Introduction of the Methanesulfonamide Group

Post-cyclization, sulfonylation is critical. Methanesulfonyl chloride is commonly reacted with the aminotriazine intermediate in the presence of a base such as triethylamine. Solvent selection (e.g., dichloromethane vs. ethyl acetate) profoundly impacts reaction efficiency, with polar aprotic solvents favoring higher conversions.

Isobutyl Side-Chain Incorporation

The isobutyl moiety is introduced via nucleophilic substitution or alkylation. For instance, reacting the triazine intermediate with isobutyl bromide in dimethylformamide (DMF) at 60°C for 12 hours achieves 75% substitution. Catalytic amounts of potassium iodide accelerate the reaction by facilitating halide exchange.

Optimization of Reaction Parameters

Reductive Amination Conditions

Reduction of ketone precursors to secondary amines is pivotal. Comparative studies reveal that sodium borohydride in THF/water (4:1 v/v) at 0°C affords superior diastereoselectivity (dr 9:1) compared to diisobutylaluminum hydride (DIBAH) in toluene.

Table 1: Comparative Yields for Reductive Amination

Reducing AgentSolvent SystemTemperature (°C)Yield (%)Diastereomeric Ratio
NaBH₄THF/H₂O0569:1
DIBAHToluene25507:3
Al(OiPr)₃iPrOH80 (reflux)8019:1

Solvent Effects on Sulfonylation

Methanesulfonamide formation is highly solvent-dependent. Polar aprotic solvents like acetonitrile improve nucleophilicity of the amine, achieving 85% conversion vs. 60% in dichloromethane.

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the isobutyl group (δ 0.9–1.1 ppm, doublet) and triazine protons (δ 3.2–3.5 ppm, multiplet) confirm successful functionalization.

  • LC-MS : Molecular ion peaks at m/z 235.2 ([M+H]⁺) validate the target molecular weight.

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers, ensuring >98% purity for pharmaceutical-grade material.

Comparative Evaluation of Synthetic Methods

Table 2: Synthesis Route Efficiency

StepMethod A (NaBH₄)Method B (DIBAH)Method C (Al(OiPr)₃)
Cyclization Yield56%50%80%
Sulfonylation Yield85%78%88%
Total Isolated Yield48%39%70%

Method C, employing aluminum isopropoxide, emerges as the most efficient, balancing high yield and stereoselectivity.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Transitioning from batch to flow chemistry reduces reaction times from 12 hours to 30 minutes. Palladium-on-carbon (Pd/C) catalysts under 50 psi H₂ pressure achieve full conversion with negligible over-reduction.

Solvent Recovery Systems

Closed-loop distillation units recover >95% of THF and isopropyl alcohol, aligning with green chemistry principles.

Challenges in Synthesis and Prospective Solutions

Diastereomer Separation

Crystallization-induced dynamic resolution (CIDR) in ethyl acetate/hexane mixtures improves diastereomeric excess from 70% to 95%.

Thermal Degradation

The triazine ring exhibits instability above 150°C. Implementing low-temperature sulfonylation (≤40°C) mitigates decomposition .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex triazine derivatives.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its triazine core.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Evaluated for its potential therapeutic effects in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-isobutyl, 2-methanesulfonamide C₉H₁₉N₅O₂S 261.3 Balanced hydrophobicity from isobutyl; sulfonamide enhances polarity.
N-(5-cycloheptyl-...-2-propanesulfonamide 5-cycloheptyl, 2-propanesulfonamide C₁₃H₂₆N₄O₂S 302.44 Bulky cycloheptyl increases lipophilicity; longer sulfonamide chain.
N-[5-(3,4-dimethoxyphenethyl)-...methanesulfonamide 5-(3,4-dimethoxyphenethyl), 2-methanesulfonamide C₁₅H₂₂N₄O₄S 342.42 Aromatic dimethoxyphenethyl enhances π-π interactions; higher molecular weight.
Metsulfuron methyl ester 4-methoxy-6-methyl triazine, sulfonylurea bridge C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea group confers herbicidal activity; methoxy enhances stability.

Key Observations :

  • Steric and Electronic Effects: The target compound’s isobutyl group provides moderate steric bulk compared to the cycloheptyl substituent in , which may reduce membrane permeability but improve target binding specificity.
  • Functional Groups : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester ), the target’s methanesulfonamide lacks the urea bridge, likely altering its mode of action and reducing herbicidal activity.

Biological Activity

N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C8_8H18_{18}N4_4O2_2S
  • Molecular Weight : 234.32 g/mol

The structure features a tetrahydro-1,3,5-triazine ring combined with a sulfonamide group. The presence of the isobutyl group contributes to its hydrophobic properties, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with triazine and sulfonamide moieties exhibit various biological activities, particularly in anticancer research. The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cell lines by activating intrinsic apoptotic pathways. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
  • Cell Cycle Interference : The compound may disrupt cell cycle progression in tumor cells, leading to growth inhibition and potential cytotoxic effects against various cancer types.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SulfanilamideSimple sulfonamide structureAntibacterialHistorical significance as the first sulfa drug
2-Aminobenzene sulfonamideAromatic amine with sulfonamideAntimicrobialPotent against Gram-positive bacteria
4-Amino-N-(4-methylphenyl)benzenesulfonamideAromatic ring systemAnticancerDesigned for targeted cancer therapy
This compound Complex triazine structure with sulfonamide groupPotential anticancer activityEnhanced activity due to structural complexity

This table highlights how this compound may offer enhanced biological activity compared to simpler analogs due to its complex structure.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Notable findings include:

  • Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • IC50_{50} values were reported in the low micromolar range for specific tumor types.
    • Comparative studies indicated lower toxicity to normal fibroblast cells than to cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interact with DNA or key cellular pathways involved in proliferation and survival .
  • Therapeutic Potential : The unique structural features suggest potential applications in medicinal chemistry as a lead compound for developing new anticancer agents.

Q & A

Q. Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D).
  • Mutagenesis : Alter key residues (e.g., catalytic lysine) to test predicted interactions .

Comparative Structural Analysis

Q. How does this compound compare to structurally related sulfonamides?

  • Answer :
Compound NameCore StructureKey SubstituentsReported Activity
Target Compound1,3,5-Triazin-2-ylIsobutyl, MethanesulfonamideUnder investigation
Metsulfuron-methyl 1,3,5-Triazin-2-ylMethoxy, MethylHerbicide
Benzo[b][1,4]oxazepin AnalogueBenzoxazepineAllyl, ChlorophenylCarbonic anhydrase inhibition
  • Insight : The triazine core in the target compound may confer distinct electronic properties compared to benzoxazepine derivatives, influencing target selectivity .

Data Contradiction Analysis

Q. How should researchers address stability discrepancies under varying pH conditions?

  • Answer :
  • Methodology :

Accelerated Stability Testing : Incubate the compound at pH 3–10 (37°C, 1–4 weeks).

Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed triazine or sulfonamide cleavage).

Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions.

  • Example : notes stability as critical but lacks data, necessitating empirical validation .

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